

An In-depth Technical Guide to 6-chloro-8-methyl-9H-purine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-chloro-8-methyl-9H-purine**

Cat. No.: **B183387**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-8-methyl-9H-purine is a substituted purine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its structural scaffold is of significant interest to researchers, particularly in the development of kinase inhibitors for cancer therapy. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known biological activities, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **6-chloro-8-methyl-9H-purine** is presented in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

Property	Value	Source(s)
CAS Number	92001-52-0	[1] [2]
Molecular Formula	C ₆ H ₅ CIN ₄	[1] [2]
Molecular Weight	168.58 g/mol	[1] [2]
Appearance	Off-white to light yellow solid	[3]
Melting Point	200 °C	[3]
Boiling Point	233.2±50.0 °C (Predicted)	[3]
Solubility	Soluble in DMSO and dimethylformamide.	[4]
Storage Temperature	2-8°C	[3]

Synthesis and Experimental Protocols

The synthesis of **6-chloro-8-methyl-9H-purine** can be achieved through various synthetic routes. A common method involves the cyclization of a substituted pyrimidine derivative.

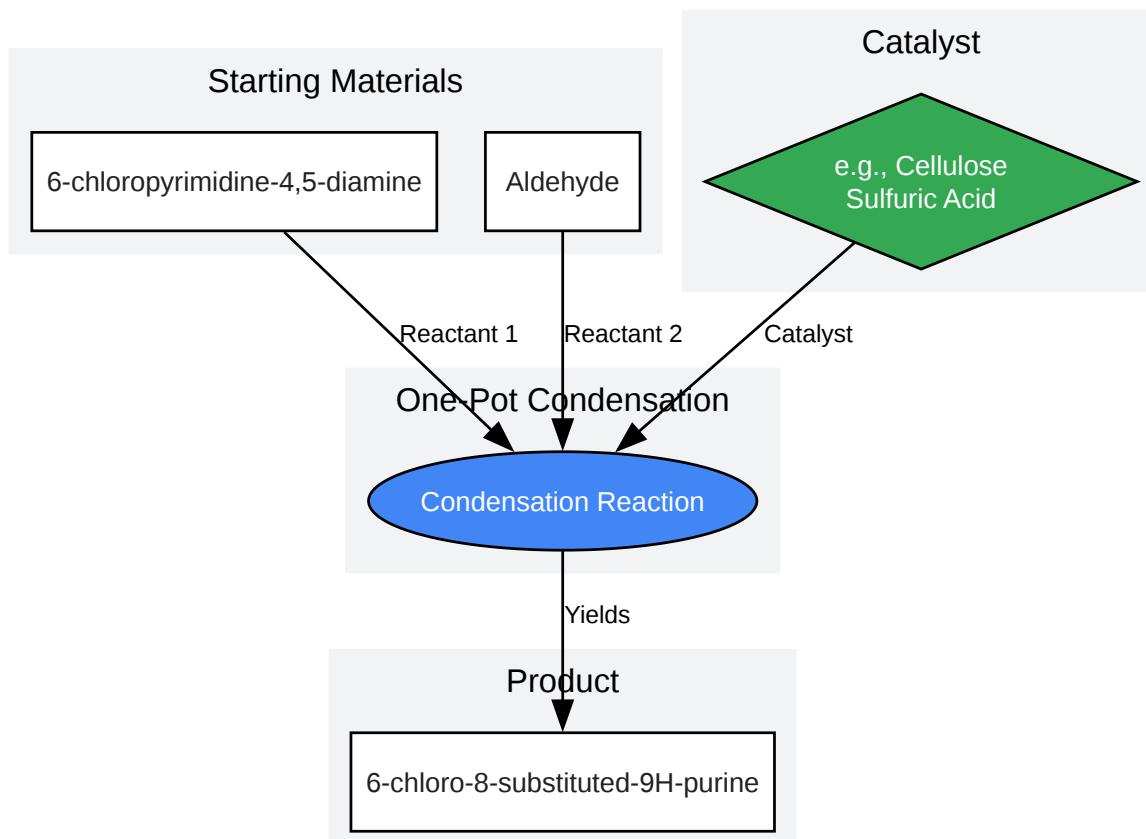
Experimental Protocol: Synthesis from N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide

A documented synthesis of **6-chloro-8-methyl-9H-purine** is outlined below.[\[5\]](#)

Materials:

- N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide
- Phosphorus oxychloride (POCl₃)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Water

- Brine
- Anhydrous sodium sulfate


Procedure:

- Dissolve N-(4-amino-6-oxo-1,6-dihdropyrimidin-5-yl)acetamide (1.00 eq.) in phosphorus oxychloride.
- Reflux the reaction mixture overnight.
- After completion of the reaction, concentrate the mixture under vacuum to remove excess phosphorus oxychloride.
- Redissolve the residue in ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution in vacuum to yield **6-chloro-8-methyl-9H-purine** as a solid.

This protocol provides a foundational method for obtaining the target compound. Further purification, such as recrystallization or column chromatography, may be necessary to achieve higher purity.

A general workflow for the synthesis of 6-chloro-8-substituted-9H-purine derivatives is depicted in the following diagram:

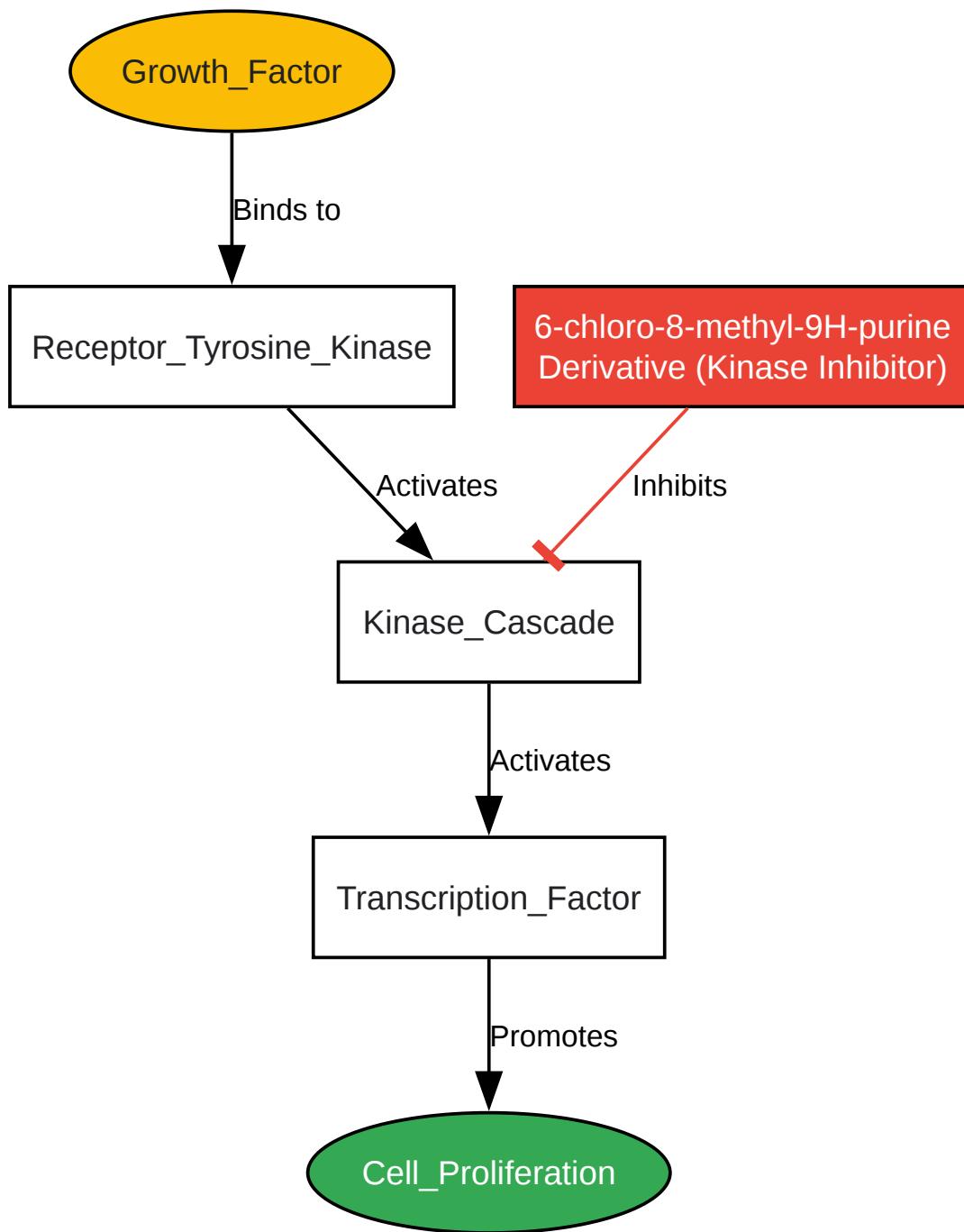
General Synthesis Workflow for 6-chloro-8-substituted-9H-purines

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing 6-chloro-8-substituted-9H-purines.

Biological Activity and Applications

Substituted purines, including **6-chloro-8-methyl-9H-purine**, are recognized for their potential as biologically active molecules. Their primary application in research is as intermediates in the synthesis of compounds targeting various enzymes, particularly kinases.


Kinase Inhibition and Anticancer Research

Derivatives of 6-chloropurine have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 6-chloropurine scaffold can be modified at various positions to enhance potency and selectivity for specific kinases. For instance, C-2, C-8, and N-9 substitutions on a 6-(3-chloroanilino)purine core have been explored to develop potent CDK2 inhibitors.[\[6\]](#)

The general mechanism of action for such purine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and halting downstream signaling pathways that promote cell proliferation.

The following diagram illustrates a simplified signaling pathway involving kinase inhibition:

Simplified Kinase Inhibition Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Simplified diagram of a kinase signaling pathway and its inhibition.

Safety and Handling

6-chloro-8-methyl-9H-purine is classified as an acute oral toxicant and a combustible solid.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Information:

- Pictogram: GHS07 (Exclamation Mark)[2]
- Signal Word: Warning[2]
- Hazard Statement: H302 (Harmful if swallowed)[2]
- Precautionary Statements: P264, P270, P301 + P312, P501[2]

Conclusion

6-chloro-8-methyl-9H-purine is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel anticancer agents. Its synthesis is well-documented, and its purine core provides a versatile scaffold for the generation of diverse chemical libraries. Further research into the biological activities of its derivatives is likely to yield new therapeutic leads. Researchers and drug development professionals should consider this compound as a key starting material for the exploration of new chemical space in the pursuit of innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. CAS 92001-52-0 | 6-Chloro-8-methyl-9H-purine - Synblock [synblock.com]
2. 6-Chloro-8-methyl-9H-purine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
3. 92001-52-0 CAS MSDS (6-CHLORO-8-METHYL-PURINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 6-CHLORO-8-METHYL-PURINE CAS#: 92001-52-0 [chemicalbook.com]
- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-chloro-8-methyl-9H-purine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183387#6-chloro-8-methyl-9h-purine-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com